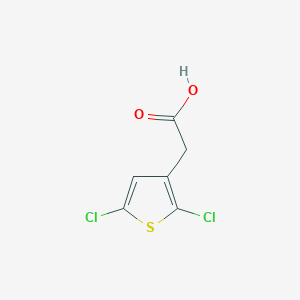

2-(2,5-dichlorothiophen-3-yl)acetic acid

Description

Contextualization within Halogenated Thiophene (B33073) Derivatives

Halogenated thiophene derivatives are a class of organic compounds that have garnered considerable attention due to their diverse applications. The introduction of halogen atoms onto the thiophene ring can significantly alter the molecule's electronic properties, reactivity, and biological activity. nih.gov These compounds serve as crucial building blocks in the synthesis of a wide array of functional materials and biologically active molecules. nih.govacs.org

Thiophene itself is an aromatic heterocyclic compound that is a common scaffold in many pharmaceuticals. impactfactor.orgresearchgate.net The halogenated versions are key intermediates in the production of agrochemicals, such as insecticides, and are also utilized in the development of organic electronics. beilstein-journals.org The presence of chlorine atoms, as seen in 2-(2,5-dichlorothiophen-3-yl)acetic acid, can enhance the lipophilicity of a molecule, which can be a desirable property in drug design, and also provides a reactive handle for further chemical modifications through cross-coupling reactions. nih.gov

Research Rationale and Academic Significance of this compound Studies

The academic significance of studying this compound lies in its potential as a precursor to novel compounds with valuable properties. The thiophene ring is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. impactfactor.orgresearchgate.netencyclopedia.pubnih.gov The specific substitution pattern of this compound, with chlorine atoms at the 2 and 5 positions and an acetic acid group at the 3 position, offers a unique template for the design of new therapeutic agents.

Furthermore, the acetic acid side chain provides a straightforward point of attachment for creating amides, esters, and other derivatives, allowing for the systematic exploration of structure-activity relationships. Research into this compound is driven by the hypothesis that its derivatives may interact with biological targets in novel ways, potentially leading to the discovery of new drugs with improved efficacy or novel mechanisms of action.

Overview of Prior Chemical Investigations on Related Thiophene Acetic Acid Analogues

Prior investigations into thiophene acetic acid analogues have revealed a wealth of interesting chemical and biological properties. For instance, the non-halogenated parent compound, thiophene-3-acetic acid, has been explored as a precursor for functionalized polythiophenes, which are of interest for their electronic properties. wikipedia.orgresearchgate.net

In the realm of medicinal chemistry, various substituted thiophene acetic acid derivatives have been synthesized and evaluated for their biological activities. For example, certain thiophene-based compounds are known to possess anti-inflammatory properties. nih.gov Research has also been conducted on the bioactivation of thiophene-containing drugs, which is an important consideration in drug development. acs.org The synthesis of thiophene derivatives as potential inhibitors of enzymes such as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target for anti-inflammatory drugs, has also been an active area of research. nih.gov These prior studies on related analogues provide a strong foundation and rationale for the investigation of this compound and its potential applications.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, its chemical properties and its role as a synthetic intermediate can be inferred from available data and studies on closely related compounds.

A key precursor for the potential synthesis of this compound is 3-acetyl-2,5-dichlorothiophene (B158969). This starting material is commercially available and its synthesis is well-documented. A plausible and established method for converting an acetyl group on an aromatic ring to an acetic acid group is the Willgerodt-Kindler reaction. wikipedia.orgresearchgate.net This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the corresponding carboxylic acid. While the direct application of this reaction to 3-acetyl-2,5-dichlorothiophene to produce the target acetic acid is not explicitly detailed in the reviewed literature, it represents a standard and logical synthetic pathway. The successful application of the Willgerodt reaction to other thienyl ketones supports the viability of this approach. lookchem.com

The potential biological significance of this compound can be extrapolated from studies on its derivatives and related structures. For instance, chalcone (B49325) derivatives synthesized from 3-acetyl-2,5-dichlorothiophene have been evaluated for their in vitro antifungal, antitubercular, and cytotoxic activities. researchgate.net This suggests that the 2,5-dichlorothiophene (B70043) scaffold can be a component of biologically active molecules.

Below are the key properties of this compound compiled from chemical databases.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H4Cl2O2S |

| Molecular Weight | 211.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 34967-61-8 |

| Canonical SMILES | C1=C(SC(=C1CC(=O)O)Cl)Cl |

| InChI Key | JMZXUBICVRRNPV-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Properties

IUPAC Name |

2-(2,5-dichlorothiophen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c7-4-1-3(2-5(9)10)6(8)11-4/h1H,2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZXUBICVRRNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CC(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 2,5 Dichlorothiophen 3 Yl Acetic Acid

Retrosynthetic Analysis and Key Disconnections for the Thiophene (B33073) Acetic Acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comoregonstate.edu For 2-(2,5-dichlorothiophen-3-yl)acetic acid, the primary disconnection focuses on the carbon-carbon bond between the thiophene ring and the acetic acid side chain.

A logical retrosynthetic pathway for this compound (I) involves two key disconnections:

Disconnection A (C-C bond): The most straightforward disconnection is the C3-Cα bond of the acetic acid moiety. This leads to a 2,5-dichlorothiophen-3-yl synthon (II) and a carboxymethyl anion equivalent (III). The thiophene synthon could be a nucleophile (e.g., an organometallic species) reacting with an electrophilic two-carbon unit, or an electrophile reacting with a nucleophilic two-carbon unit.

Disconnection B (Functional Group Interconversion): An alternative approach involves a functional group interconversion (FGI). The acetic acid group can be traced back to a more easily installed functional group, such as an acetyl group. This leads to the intermediate 3-acetyl-2,5-dichlorothiophene (B158969) (IV). This intermediate can be synthesized via a Friedel-Crafts acylation of 2,5-dichlorothiophene (B70043) (V).

This analysis suggests that a practical forward synthesis could commence from the readily available 2,5-dichlorothiophene.

| Target Molecule | Key Disconnection | Synthons/Intermediates | Starting Material |

| This compound (I) | C3-Cα bond | 2,5-dichlorothiophen-3-yl synthon (II) + Carboxymethyl anion equivalent (III) | 2,5-dichlorothiophene (V) |

| This compound (I) | Functional Group Interconversion | 3-acetyl-2,5-dichlorothiophene (IV) | 2,5-dichlorothiophene (V) |

Conventional Multi-step Synthetic Routes

Traditional synthetic methods provide reliable, albeit sometimes lengthy, pathways to this compound, primarily starting from 2,5-dichlorothiophene.

The functionalization of the 2,5-dichlorothiophene core at the C3 position is a critical step. A common and effective method is the Friedel-Crafts acylation. googleapis.com

The synthesis of this compound can be achieved through a multi-step sequence starting with the acylation of 2,5-dichlorothiophene.

Friedel-Crafts Acylation: 2,5-dichlorothiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-acetyl-2,5-dichlorothiophene. guidechem.com This reaction introduces the necessary two-carbon chain at the desired position.

Oxidative Rearrangement: The resulting ketone can then be converted to the target acetic acid. One established method is the haloform reaction, where the methyl ketone is treated with sodium hypochlorite. This reaction proceeds through an enolate intermediate and results in the formation of a carboxylate, which upon acidification, yields 2,5-dichloro-3-thiophenecarboxylic acid. guidechem.com Subsequent homologation would be required to obtain the target acetic acid. A more direct approach is the Willgerodt-Kindler reaction, which transforms an aryl alkyl ketone into a thioamide, followed by hydrolysis to the carboxylic acid with one additional carbon.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | 2,5-dichlorothiophene, Acetyl chloride, AlCl₃ | 3-acetyl-2,5-dichlorothiophene |

| 2 | Haloform Reaction | 3-acetyl-2,5-dichlorothiophene, Sodium hypochlorite, then acid | 2,5-dichloro-3-thiophenecarboxylic acid |

Organometallic intermediates, particularly Grignard reagents and organolithium compounds, are pivotal in the functionalization of thiophenes. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com These reagents can act as potent nucleophiles to form new carbon-carbon bonds.

For the synthesis of this compound, these methods can be employed, although they present regioselectivity challenges with the starting material 2,5-dichlorothiophene.

Grignard Reagents: The direct formation of a Grignard reagent from 2,5-dichlorothiophene is not feasible at the C3 position. An alternative strategy involves the introduction of a bromine atom at the 3-position of 2,5-dichlorothiophene to create 3-bromo-2,5-dichlorothiophene (B1268062). Subsequent halogen-metal exchange with a Grignard reagent like isopropylmagnesium chloride can generate the desired 2,5-dichloro-3-thienylmagnesium halide. This can then react with an appropriate electrophile, such as ethyl chloroacetate, to introduce the acetic acid ester moiety, which can be hydrolyzed to the final product.

Lithiation: Direct lithiation of 2,5-dichlorothiophene with strong bases like n-butyllithium tends to occur at the most acidic proton, which is at the C3 position. However, the reaction can be complex. A more controlled approach is halogen-metal exchange, similar to the Grignard route, using 3-bromo-2,5-dichlorothiophene and an organolithium reagent at low temperatures. nih.gov The resulting 3-lithio-2,5-dichlorothiophene can then be carboxylated by reaction with carbon dioxide, followed by reduction and further functionalization to achieve the acetic acid side chain. beilstein-journals.org

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally friendly methods.

Transition metal-catalyzed cross-coupling reactions and C-H activation are at the forefront of advanced synthetic methodologies. mdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling: If 3-bromo-2,5-dichlorothiophene is prepared, it can undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with a protected propargyl alcohol. Subsequent oxidation and deprotection steps could yield the target acetic acid.

Direct C-H Activation: A more atom-economical approach is the direct C-H functionalization of 2,5-dichlorothiophene at the C3 position. mdpi.comnih.gov Palladium or rhodium catalysts can mediate the direct arylation or carboxylation of thiophene rings. researchgate.net For instance, a palladium-catalyzed direct C-H carboxylation with CO₂ could potentially install the carboxylic acid group directly, which would then require homologation to the acetic acid. While challenging due to the electronic properties of the dichlorinated thiophene, this approach represents a highly desirable and efficient synthetic strategy.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govresearchgate.net These principles can be applied to the synthesis of this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Direct C-H activation/functionalization reactions are inherently more atom-economical than traditional methods that require pre-functionalization with leaving groups.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol (B145695), water, or ionic liquids can significantly improve the environmental profile of the synthesis. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. researchgate.net Employing recyclable heterogeneous catalysts can further enhance the sustainability of the process. For instance, developing a solid-supported catalyst for the Friedel-Crafts acylation step would facilitate catalyst separation and reuse.

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can often reduce reaction times and energy consumption compared to conventional heating methods.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Utilizing direct C-H activation to avoid waste from leaving groups. |

| Safer Solvents | Replacing chlorinated solvents with ethanol or water in reaction and purification steps. nih.gov |

| Catalysis | Employing recyclable solid acid catalysts for Friedel-Crafts acylation. |

| Energy Efficiency | Using microwave irradiation to accelerate reaction rates and reduce energy consumption. |

Continuous Flow Synthesis Techniques for Enhanced Scalability

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering improved efficiency, safety, and scalability for the production of complex molecules like this compound. researchgate.netyoutube.com Continuous flow methods, where reactants are continuously fed through a network of reactors, allow for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small volume of the reaction zone at any given moment significantly mitigates safety risks. youtube.com

For the synthesis of thiophene derivatives, flow chemistry has been successfully applied to direct C-H functionalization reactions, such as direct arylation. researchgate.net This approach can overcome challenges associated with traditional batch processes, including high catalyst loading, harsh conditions, and long reaction times that hinder productivity. researchgate.net One studied "in-flow" method for the direct arylation of thiophenes utilizes a packed-bed reactor containing a solid base, such as potassium carbonate. researchgate.net This setup facilitates a reliable and scalable methodology, achieving high yields within residence times of 30 to 60 minutes. researchgate.net Such a strategy has demonstrated the capability for gram-scale production, showcasing its potential for industrial applications. researchgate.net The principles of this approach could be adapted for the synthesis of this compound, potentially streamlining the introduction of the acetic acid side chain or other necessary functional groups onto the dichlorothiophene core. The use of automated systems in conjunction with flow reactors further enhances the reliability and scalability of the synthesis process. researchgate.net

Optimization of Reaction Parameters for Yield and Purity of this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, thereby ensuring a cost-effective and efficient manufacturing process. Key reactions in the synthesis, such as chlorination and acylation of the thiophene ring, are highly sensitive to changes in conditions.

One critical step in forming related precursors is the acylation of a 2,5-dichlorothiophene. The choice of catalyst is paramount; for instance, using phosphoric acid as a catalyst instead of a traditional Friedel-Crafts catalyst like aluminum chloride can lead to a single, desired acylation product, avoiding mixtures that complicate purification. googleapis.com Reaction temperatures for acylation can range from -30°C to 150°C, with reaction times typically between 1 and 10 hours to ensure completion. googleapis.com

Vapor phase chlorination is another key methodology for producing chlorinated thiophene precursors. The reaction temperature is a critical variable that must be carefully controlled to achieve high yields and minimize the formation of impurities. Research into the vapor phase chlorination of 2-thiophenecarbonitrile, a related starting material, demonstrated that lower temperatures could significantly improve the desired product's yield while suppressing the formation of byproducts like tetrachlorothiophene. beilstein-journals.org

The table below, based on data from screening studies on the chlorination of 2-thiophenecarbonitrile, illustrates the impact of temperature on product yield and composition. beilstein-journals.org

| Temperature (°C) | Yield of Desired Product (%) | Tetrachlorothiophene Impurity (%) |

| 630 | 69 | 3.4 |

| 550 | 81 | 1.6 |

| 500 | 93 | 0.6 |

This data clearly indicates that operating the reactor at 500°C maximizes the yield of the desired trichlorinated product while minimizing the formation of the over-chlorinated impurity. beilstein-journals.org Furthermore, parameters such as the average residence time in the reactor, which can be as short as a few seconds, are also vital for process optimization. beilstein-journals.org

The synthesis of the acetic acid side chain itself requires careful optimization. Routes may involve steps like the Willgerodt rearrangement or hydrolysis of a 2-thiophene acetonitrile (B52724) precursor. google.comgoogle.com In a Favorskii rearrangement approach to synthesize 2-thiopheneacetic acid from 2-chloroacetyl thiophene, reaction temperature and pH control are essential. google.com The rearrangement is typically conducted by heating the reactants with sodium hydroxide (B78521) to between 50-90°C for 2-3 hours. google.com Subsequent acidification to a specific pH range (0.5-1) is necessary to precipitate the final product with high purity. google.com These optimization principles are directly applicable to the synthesis of the dichlorinated analogue.

Mechanistic Organic Chemistry and Reactivity of 2 2,5 Dichlorothiophen 3 Yl Acetic Acid

Elucidation of Reaction Mechanisms at the Thiophene (B33073) Ring and Side Chain

The reactivity of 2-(2,5-dichlorothiophen-3-yl)acetic acid is governed by its three key structural components: the dichlorothiophene nucleus, the carboxylic acid side chain, and the chloro substituents. The interplay between these functional groups dictates the compound's behavior in various chemical transformations.

The thiophene ring is an electron-rich aromatic system, generally more susceptible to electrophilic aromatic substitution (SEAr) than benzene. researchgate.net However, in this compound, the reactivity and regioselectivity of such substitutions are significantly influenced by the existing substituents.

The thiophene ring has only one available position for substitution, at C4. The directing effects of the substituents on this position are as follows:

Chloro Substituents (at C2 and C5): Halogens are deactivating groups due to their inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons via resonance, stabilizing the cationic intermediate (arenium ion). The chloro group at C2 directs an incoming electrophile to C4 (ortho), while the chloro group at C5 also directs to C4 (meta to itself, but ortho to the sulfur and adjacent to the side chain).

Acetic Acid Side Chain (at C3): The -CH₂COOH group is generally considered to be weakly deactivating and an ortho-, para-director. It directs an incoming electrophile to the adjacent C4 position.

Collectively, all three substituents direct an incoming electrophile to the C4 position. Despite the consensus in directionality, the two chloro groups strongly deactivate the ring, making electrophilic aromatic substitution challenging. Reactions such as nitration or halogenation would likely require harsh conditions. For instance, the nitration of thiophenes can be achieved with various reagents, but the presence of deactivating groups necessitates more potent nitrating agents. nih.govcymitquimica.com Similarly, the halogenation of thiophene can lead to 2,5-dichlorothiophene (B70043), indicating the inherent reactivity of these positions. Further substitution at C4 on the already chlorinated ring would be significantly slower.

The carboxylic acid group is a primary site for nucleophilic acyl substitution, allowing for the synthesis of various derivatives such as esters and amides. These reactions typically proceed via the activation of the carbonyl group to make the carbonyl carbon more electrophilic.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in excess. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. All steps in the mechanism are reversible, and the reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.

Amidation: The direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. Therefore, coupling reagents are necessary to activate the carboxylic acid. Common methods involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to prevent side reactions and increase efficiency. Another approach involves the in situ generation of phosphonium (B103445) salts that act as activating agents.

| Transformation | Reagent Class | Common Examples | Purpose |

| Esterification | Acid Catalysts | H₂SO₄, TsOH, HCl | Protonates the carbonyl to activate it for nucleophilic attack by an alcohol. |

| Amidation | Carbodiimides | DCC, EDC, DIC | Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. |

| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Forms an activated ester or acyloxyphosphonium species for efficient reaction with amines. |

The chloro substituents on the thiophene ring are relatively unreactive towards classical nucleophilic aromatic substitution but serve as excellent handles for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as the Suzuki-Miyaura (using organoboron reagents) and Stille (using organotin reagents) couplings are widely used to functionalize aryl halides. Dihalogenated thiophenes are common substrates in these reactions, allowing for the introduction of aryl, vinyl, or alkyl groups at the C2 and C5 positions. While aryl bromides and iodides are generally more reactive, aryl chlorides can also participate, often requiring more specialized catalysts with electron-rich, bulky phosphine (B1218219) ligands. The two chloro atoms in this compound are electronically distinct, which could potentially allow for selective mono-functionalization under carefully controlled conditions.

| Reaction Name | Nucleophile | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(PPh₃)₄, K₂CO₃ or K₃PO₄ | Tolerant of many functional groups; boron byproducts are generally non-toxic. |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, often with Cu(I) additive | Air and moisture stable reagents; high functional group tolerance, but tin reagents are toxic. |

| Kumada | Grignard Reagent (R-MgBr) | Ni(dppp)Cl₂ or Pd-based catalysts | Highly reactive nucleophiles; less tolerant of sensitive functional groups. |

Halogen Exchange: The reactivity of the C-Cl bonds in cross-coupling can be enhanced by converting them to C-Br or C-I bonds. This can be achieved through a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. These transformations are typically mediated by copper or nickel catalysts in the presence of a halide source like sodium iodide. Such a strategy would convert the less reactive dichlorothiophene into a more versatile dibromo- or diiodothiophene intermediate, facilitating subsequent cross-coupling reactions under milder conditions.

Derivatization and Chemical Transformations of this compound

The functional groups of this compound allow for its use as a versatile scaffold in the synthesis of more complex molecules.

While specific, widespread applications of this compound as a starting material are not extensively documented, its structure makes it a valuable precursor for certain classes of compounds, particularly fused heterocyclic systems. A notable potential application is in the synthesis of analogs of the antidepressant drug Tianeptine. The core of Tianeptine is a dibenzothiazepine S,S-dioxide structure.

A plausible synthetic route would involve converting the carboxylic acid to its more reactive acid chloride derivative. This intermediate could then undergo an intramolecular Friedel-Crafts acylation, where the acylium ion attacks an adjacent aromatic ring (if one were introduced via cross-coupling at the C2 or C5 position) to form a new six- or seven-membered ring. This cyclization would yield a tricyclic ketone, a key intermediate that serves as a foundation for building Tianeptine-like molecular architectures.

To facilitate many of the transformations of the carboxylic acid, it must first be converted into a more reactive derivative. Acid chlorides are among the most common and useful of these activated forms.

Acid Chloride Formation: Carboxylic acids can be readily converted to acid chlorides using several standard chlorinating agents. Thionyl chloride (SOCl₂) is widely used because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. Other common reagents include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃).

Anhydride Formation: Acid anhydrides can be formed from the corresponding carboxylic acids, though this typically requires dehydration at high temperatures. A more common laboratory-scale synthesis involves reacting an acid chloride with a carboxylate salt or another equivalent of the carboxylic acid. This reaction proceeds through nucleophilic acyl substitution, where the carboxylate attacks the highly electrophilic carbon of the acid chloride.

| Reactive Derivative | Reagent | Byproducts | Notes |

| Acid Chloride | Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Very common; gaseous byproducts simplify workup. |

| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl(g) | Solid reagent; reaction is vigorous. | |

| Oxalyl Chloride ((COCl)₂) | CO₂(g), CO(g), HCl(g) | Milder than SOCl₂; byproducts are all gaseous. | |

| Anhydride | RCOCl + RCOOH/RCOO⁻ | HCl / Cl⁻ | A common method for forming both symmetric and mixed anhydrides. |

Structure-Reactivity Relationships in the Context of this compound and its Analogues

The structure of this compound, featuring a dichlorinated thiophene core linked to an acetic acid moiety at the 3-position, gives rise to specific reactivity patterns when compared to its structural analogues. The key determinants of its chemical behavior are the electronic effects of the chloro substituents and the steric environment around the reactive centers.

Electronic Effects of Chloro Substituents:

The two chlorine atoms on the thiophene ring exert strong inductive and moderate resonance effects.

Inductive Effect (-I): Being highly electronegative, the chlorine atoms withdraw electron density from the thiophene ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution compared to unsubstituted thiophene.

Resonance Effect (+R): The lone pairs on the chlorine atoms can be delocalized into the ring, which partially counteracts the inductive effect. However, for halogens, the inductive effect is generally dominant.

The net effect is a significant reduction in the electron density of the thiophene ring, which in turn influences the reactivity of the acetic acid side chain. For instance, the electron-withdrawing nature of the dichlorothienyl group is expected to increase the acidity of the carboxylic acid proton compared to thiophen-3-ylacetic acid.

Steric Effects:

The presence of a chlorine atom at the 2-position, adjacent to the acetic acid side chain at the 3-position, introduces steric hindrance. This can affect the rates of reactions involving the carboxylic acid group or the α-carbon of the acetic acid moiety. For example, in esterification reactions, the approach of a bulky alcohol to the carbonyl carbon might be impeded, potentially leading to slower reaction rates compared to less hindered analogues.

Comparison with Analogues:

To illustrate the structure-reactivity relationships, a comparative analysis with relevant analogues is presented below. The reactivity data, where available, is often qualitative or derived from studies on closely related systems.

Table 3.3.1: Comparative Reactivity of this compound and its Analogues

| Compound | Key Structural Features | Expected Influence on Reactivity |

| This compound | Two electron-withdrawing Cl atoms; Steric hindrance from the 2-Cl. | Increased acidity of the carboxylic acid. Decreased rate of reactions at the carboxylic acid and α-carbon due to steric hindrance. Deactivated thiophene ring. |

| Thiophen-3-ylacetic acid | Unsubstituted thiophene ring. | Lower acidity of the carboxylic acid compared to the dichlorinated analogue. More reactive thiophene ring towards electrophilic substitution. |

| 2-(5-chlorothiophen-3-yl)acetic acid | One electron-withdrawing Cl atom. | Intermediate acidity of the carboxylic acid. The thiophene ring is less deactivated than the dichlorinated analogue but more deactivated than the unsubstituted one. |

| 2-(2,5-dibromothiophen-3-yl)acetic acid | Two electron-withdrawing Br atoms. | Similar electronic effects to the dichloro analogue, with slightly different magnitudes due to the different electronegativity and size of bromine. |

The reactivity of the α-carbon in the acetic acid side chain in reactions such as SN2 substitutions would also be influenced by these electronic and steric factors. The electron-withdrawing dichlorothienyl group would stabilize a negative charge on the α-carbon, potentially facilitating reactions that proceed through a carbanionic intermediate. However, the steric bulk of the adjacent chloro substituent would hinder the backside attack required for a typical SN2 mechanism.

Advanced Spectroscopic and Structural Characterization of 2 2,5 Dichlorothiophen 3 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1H, 13C, and Heteronuclear 2D NMR Spectral Analysis

The structural elucidation of 2-(2,5-dichlorothiophen-3-yl)acetic acid can be achieved through the combined analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule: the carboxylic acid proton (-COOH), the methylene protons (-CH₂-), and the aromatic proton on the thiophene (B33073) ring.

The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding.

The methylene protons adjacent to the thiophene ring and the carboxylic acid group are expected to resonate as a singlet in the range of 3.5-4.5 ppm.

The lone aromatic proton on the thiophene ring at the 4-position is predicted to be a singlet in the aromatic region, likely between 7.0 and 7.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are predicted for the six carbon atoms in this compound.

The carboxylic acid carbon (-COOH) is expected to have the most downfield chemical shift, typically between 170 and 180 ppm.

The quaternary carbons of the thiophene ring bonded to the chlorine atoms (C2 and C5) are predicted to be in the range of 125-135 ppm.

The quaternary carbon of the thiophene ring attached to the acetic acid moiety (C3) is expected to resonate around 135-145 ppm.

The methine carbon of the thiophene ring (C4) is predicted to appear in the aromatic region, likely between 125 and 130 ppm.

The methylene carbon (-CH₂-) is anticipated to have a chemical shift in the range of 30-40 ppm.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~12.0 (s, 1H) | ~175.0 |

| -CH₂- | ~3.8 (s, 2H) | ~35.0 |

| Thiophene-H4 | ~7.2 (s, 1H) | ~127.0 |

| Thiophene-C2 | - | ~130.0 |

| Thiophene-C3 | - | ~140.0 |

| Thiophene-C5 | - | ~128.0 |

Application of NOESY/COSY for Conformational and Connectivity Studies

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for confirming the structural assignments made from 1D NMR and for probing the spatial arrangement of the molecule.

COSY: A ¹H-¹H COSY spectrum would be expected to show no cross-peaks for this compound, as all the proton signals are predicted to be singlets with no through-bond coupling to other protons. This lack of correlation would further support the proposed structure.

NOESY: A NOESY experiment, which detects through-space interactions between protons, could provide valuable conformational information. A cross-peak would be expected between the methylene protons (-CH₂-) and the thiophene proton at the 4-position, indicating their spatial proximity. This would help to define the preferred orientation of the acetic acid side chain relative to the thiophene ring.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₆H₄Cl₂O₂S), the calculated exact mass of the molecular ion [M]⁺˙ would be approximately 221.9254 g/mol . The presence of two chlorine atoms would result in a characteristic isotopic pattern, with peaks at [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ in a ratio of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺˙ | C₆H₄³⁵Cl₂O₂S | 221.9254 |

| [M+H]⁺ | C₆H₅³⁵Cl₂O₂S | 222.9332 |

| [M+Na]⁺ | C₆H₄³⁵Cl₂NaO₂S | 244.9151 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation and Purity Profiling

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing detailed structural information. The fragmentation of the molecular ion of this compound would likely proceed through several key pathways:

Loss of the carboxylic acid group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), which would result in a fragment ion corresponding to the 2,5-dichloro-3-methylthiophene cation.

Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion is another plausible fragmentation pathway.

Cleavage of the acetic acid side chain: Fragmentation could also occur at the bond between the thiophene ring and the methylene group, leading to the formation of a 2,5-dichlorothiophenyl radical cation and a neutral acetic acid fragment, or vice versa.

These fragmentation patterns can be used to confirm the structure of the molecule and to identify and characterize any impurities present in a sample.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. wikipedia.org

The analysis would reveal the planarity of the thiophene ring and the orientation of the acetic acid substituent relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing. The carboxylic acid moieties are likely to form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. The chlorine atoms may also participate in halogen bonding interactions, further influencing the crystal packing arrangement. This detailed structural information is invaluable for understanding the physical properties of the compound and for rationalizing its chemical reactivity.

Single Crystal X-ray Crystallography: Molecular Geometry, Stereochemistry, and Crystal Packing

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, thereby defining the molecule's exact geometry.

Molecular Geometry: The molecular geometry of this compound is dictated by the spatial arrangement of its constituent thiophene ring and the acetic acid substituent. The thiophene ring, a five-membered aromatic heterocycle, is expected to be largely planar. The chlorine atoms at the 2 and 5 positions and the acetic acid group at the 3 position will influence the electronic distribution and steric profile of the ring. The acetic acid side chain, with its sp2 hybridized carboxyl carbon and sp3 hybridized alpha-carbon, will adopt a conformation that minimizes steric hindrance with the thiophene ring.

Stereochemistry: this compound is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exhibit enantiomerism. However, the study of its crystal structure can reveal the presence of different conformers in the solid state, known as conformational polymorphism.

| Interaction Type | Description | Expected Role in Crystal Packing |

| Hydrogen Bonding | Between the carboxylic acid groups (O-H···O=C) | Primary driving force for the formation of dimers and extended networks. |

| Halogen Bonding | Between the chlorine atoms and electronegative atoms | Can influence the orientation of molecules and contribute to the overall lattice energy. |

| π-π Stacking | Between the aromatic thiophene rings | Contributes to the stabilization of the crystal structure through attractive, noncovalent interactions. |

| Van der Waals Forces | Weak, nonspecific interactions | Pervasive throughout the crystal lattice, contributing to the overall cohesion of the solid. |

Powder X-ray Diffraction for Polymorphic Forms and Crystallinity

Powder X-ray diffraction (PXRD) is a powerful, non-destructive analytical technique used to characterize the solid-state nature of a compound. It is particularly valuable for identifying different crystalline forms, known as polymorphs, and for assessing the degree of crystallinity of a sample.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The PXRD pattern is a unique fingerprint for each crystalline phase. By comparing the experimental PXRD pattern of a sample to known patterns, the specific polymorphic form can be identified.

The crystallinity of a material refers to the degree of structural order. A highly crystalline material will produce a PXRD pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline material will result in a broad, diffuse pattern. The sharpness and intensity of the diffraction peaks can be used to qualitatively assess the degree of crystallinity.

A representative PXRD data table would list the diffraction angles (2θ) at which peaks are observed and their corresponding intensities.

| 2θ (degrees) | Intensity (counts) | Relative Intensity (%) |

| 10.5 | 5000 | 100 |

| 15.2 | 3500 | 70 |

| 21.0 | 4500 | 90 |

| 25.8 | 2000 | 40 |

| 30.1 | 1500 | 30 |

| This table is for illustrative purposes only and does not represent experimental data for this compound. |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound and for probing the nature of intermolecular interactions.

Functional Group Identification: The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption and scattering bands corresponding to its various functional groups.

Carboxylic Acid Group (–COOH):

A broad O–H stretching band is expected in the FT-IR spectrum, typically in the range of 3300–2500 cm⁻¹, indicative of hydrogen bonding.

A strong C=O stretching vibration will be present, usually between 1720–1680 cm⁻¹ for a hydrogen-bonded dimer.

C–O stretching and O–H bending vibrations are also expected in the fingerprint region (below 1500 cm⁻¹).

Thiophene Ring:

C–H stretching vibrations of the aromatic ring are anticipated around 3100 cm⁻¹.

C=C stretching vibrations within the ring will give rise to bands in the 1600–1400 cm⁻¹ region.

The C–S stretching vibrations of the thiophene ring typically appear in the 800–600 cm⁻¹ range.

C–Cl Bonds:

The C–Cl stretching vibrations are expected to produce strong absorptions in the FT-IR spectrum, generally in the 800–600 cm⁻¹ region.

Intermolecular Interactions: The position and shape of certain vibrational bands can provide insights into intermolecular interactions. For example, the broadness of the O–H stretching band in the FT-IR spectrum is a clear indication of strong hydrogen bonding. Shifts in the C=O stretching frequency can also be correlated with the strength and nature of the hydrogen bonds in the crystal lattice.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O–H stretch (H-bonded) | 3300–2500 (broad) | Weak or not observed |

| Thiophene Ring | C–H stretch | ~3100 | ~3100 |

| Acetic Acid | CH₂ stretch | 2950–2850 | 2950–2850 |

| Carboxylic Acid | C=O stretch | 1720–1680 | 1720–1680 |

| Thiophene Ring | C=C stretch | 1600–1400 | 1600–1400 |

| Carboxylic Acid | C–O stretch / O–H bend | 1450–1200 | 1450–1200 |

| Thiophene Ring / C-Cl | C–S stretch / C–Cl stretch | 800–600 | 800–600 |

Computational Chemistry and Theoretical Modeling of 2 2,5 Dichlorothiophen 3 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of 2-(2,5-dichlorothiophen-3-yl)acetic acid. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Thiophene (B33073) Derivative

| Parameter | Value |

|---|---|

| Bond Length (C=C) | ~1.37 Å |

| Bond Length (C-S) | ~1.73 Å |

| Bond Angle (C-S-C) | ~92.5° |

| Total Energy | Varies based on functional and basis set |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. semanticscholar.org For thiophene derivatives, the HOMO is often localized on the thiophene ring, indicating its electron-rich nature, while the LUMO distribution highlights the regions susceptible to nucleophilic attack. nih.govresearchgate.net

Table 2: Illustrative FMO Parameters for a Thiophene Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: This table is illustrative. Specific values for this compound would require dedicated calculations.

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netpearson.com The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the carboxylic acid group and the sulfur atom of the thiophene ring. The hydrogen atom of the carboxylic acid would exhibit a region of positive potential. researchgate.net Mulliken charge analysis further quantifies the partial charge on each atom, providing a numerical basis for understanding the charge distribution. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations focus on a static picture of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. nih.gov

Conformational Analysis in Various Solvent Environments

The acetic acid side chain of this compound can rotate, leading to different conformations. MD simulations can explore the conformational landscape of the molecule in various solvent environments (e.g., in a vacuum, water, or an organic solvent). mdpi.com These simulations can identify the most stable conformers and the energy barriers between them. The solvent can significantly influence the preferred conformation through interactions such as hydrogen bonding with the carboxylic acid group.

Non-covalent Interactions with Model Systems (e.g., solvent clusters, counterions)

MD simulations are particularly useful for studying non-covalent interactions between this compound and its surroundings. nih.gov For instance, simulations can model the interactions with water molecules, showing how the carboxylic acid group forms hydrogen bonds. If the acetic acid is deprotonated to its carboxylate form, simulations can model the interaction with counterions, revealing details about ion pairing and the structure of the solvation shell. These intermolecular interactions are crucial for understanding the compound's solubility and behavior in biological systems.

Theoretical Studies on Reaction Pathways and Transition States

The synthesis of this compound involves several key chemical transformations. Understanding the intricate details of these reaction pathways at a molecular level is crucial for optimizing reaction conditions, improving yields, and predicting the formation of byproducts. Computational chemistry offers powerful tools to investigate these mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Theory and Activation Energy Calculations for Synthetic Steps

Transition State Theory (TST) is a fundamental concept in chemical kinetics that provides a framework for understanding and calculating the rates of chemical reactions. It postulates that for a reaction to occur, the reactant molecules must pass through a high-energy intermediate state known as the transition state, which represents the point of maximum energy along the reaction coordinate. The energy required to reach this transition state from the reactants is called the activation energy (Ea).

For the synthesis of this compound, a plausible synthetic route could involve the chlorination of a thiophene precursor followed by the introduction of the acetic acid moiety. Each of these steps would have a unique transition state and activation energy. Computational methods, such as Density Functional Theory (DFT), are commonly employed to model these synthetic steps.

By calculating the energies of the reactants, transition states, and products, the activation energy for each step can be determined. A lower activation energy corresponds to a faster reaction rate. This information is invaluable for chemists to:

Optimize reaction conditions: By understanding the structure of the transition state, catalysts can be designed to stabilize it, thereby lowering the activation energy and accelerating the reaction.

Predict the feasibility of different synthetic routes: By comparing the activation energies of alternative pathways, the most energetically favorable route can be identified.

Table 1: Hypothetical Activation Energies for a Synthetic Step of a Thiophene Derivative

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Chlorination | Thiophene + Cl2 | [Thiophene...Cl...Cl]‡ | Chlorothiophene + HCl | 25 |

| Acylation | Chlorothiophene + Acetyl Chloride | [Complex]‡ | Acetylchlorothiophene + HCl | 30 |

This table is illustrative and does not represent actual calculated values for this compound.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Insight

While activation energy provides information about the rate of a reaction, a more detailed picture of the reaction mechanism can be obtained through Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) analysis.

Reaction Coordinate Mapping involves identifying the collective motions of atoms that lead from reactants to products. This provides a multi-dimensional view of the potential energy surface of the reaction.

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the minimum energy path on the potential energy surface that connects the transition state to the reactants and products. An IRC calculation starts at the transition state geometry and moves downhill in both the forward and reverse directions, thus confirming that the identified transition state indeed connects the desired reactants and products.

For the synthesis of this compound, IRC analysis could be used to:

Visualize the geometric changes that occur as the reactants evolve into products.

Identify any intermediate species that may be formed along the reaction pathway.

Gain a deeper understanding of the bonding and electronic rearrangements that take place during the reaction.

These detailed mechanistic insights are crucial for fine-tuning synthetic strategies and for the rational design of new and more efficient synthetic methods for this and related compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives (focus on theoretical molecular descriptors and their correlations with chemical properties/reactivity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are based on the principle that the properties of a chemical are a function of its molecular structure.

For derivatives of this compound, QSAR and QSPR models could be developed to predict their chemical reactivity, and other important properties. This would involve calculating a set of theoretical molecular descriptors for each derivative and then using statistical methods to find a mathematical relationship between these descriptors and the property of interest.

Theoretical molecular descriptors are numerical values that are calculated from the molecular structure and can be categorized as:

Constitutional descriptors: Related to the molecular formula (e.g., molecular weight, number of atoms).

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Once a QSAR/QSPR model is developed and validated, it can be used to:

Predict the properties of new, unsynthesized derivatives. This allows for the virtual screening of large libraries of compounds to identify those with desired properties before committing to their synthesis.

Guide the design of new derivatives with enhanced reactivity or specific properties. By understanding which molecular descriptors are most important for a given property, new molecules can be designed with optimized characteristics.

Provide insights into the molecular mechanisms underlying the observed properties.

Table 2: Examples of Theoretical Molecular Descriptors and Their Potential Correlations for Derivatives of this compound

| Descriptor Type | Example Descriptor | Potential Correlation with Chemical Property/Reactivity |

| Quantum Chemical | HOMO Energy | Correlates with the ability to donate electrons (nucleophilicity). |

| Quantum Chemical | LUMO Energy | Correlates with the ability to accept electrons (electrophilicity). |

| Geometrical | Molecular Surface Area | Can influence solubility and transport properties. |

| Topological | Wiener Index | Relates to the branching of the molecule, which can affect intermolecular interactions. |

| Constitutional | Molecular Weight | A fundamental property that influences many physical characteristics. |

This table provides a general overview of descriptor types and their potential applications.

Research Applications and Potential Utility of 2 2,5 Dichlorothiophen 3 Yl Acetic Acid

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of its functional groups positions 2-(2,5-dichlorothiophen-3-yl)acetic acid as a valuable starting material for the synthesis of a variety of organic compounds.

Precursor to Advanced Heterocyclic Scaffolds and Ring Systems

The carboxylic acid moiety of this compound can be readily converted into other functional groups, such as esters, amides, or acid chlorides. These transformations open up pathways to a wide array of heterocyclic structures. For instance, intramolecular cyclization reactions could lead to the formation of fused ring systems containing the thiophene (B33073) core, such as thieno[3,2-b]thiophenes. These fused systems are of significant interest in materials science due to their extended π-conjugation, which can lead to favorable electronic properties.

The general synthetic strategies for creating such advanced heterocyclic scaffolds often involve multi-step sequences that could utilize a precursor like this compound. Common reactions in the synthesis of complex heterocyclic systems include:

| Reaction Type | Reagents | Potential Product |

| Esterification | Alcohol, Acid catalyst | Thiophene-3-yl acetate (B1210297) derivative |

| Amidation | Amine, Coupling agent | Thiophene-3-yl acetamide (B32628) derivative |

| Friedel-Crafts Acylation | Lewis acid, Acyl chloride | Ketone derivative on the thiophene ring |

| Cyclization | Dehydrating agent | Fused heterocyclic system |

Application in the Synthesis of Functionalized Thiophene Oligomers and Polymers

Thiophene oligomers and polymers are a cornerstone of organic electronics. The properties of these materials can be finely tuned by the introduction of various functional groups onto the thiophene monomer unit. The acetic acid side chain of this compound provides a convenient anchor point for such functionalization. For example, the carboxylic acid could be used to attach solubilizing groups, chromophores, or other moieties that influence the material's processing characteristics and electronic behavior.

Furthermore, the chlorine atoms on the thiophene ring can participate in cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for constructing carbon-carbon bonds and assembling thiophene units into longer conjugated chains.

Contributions to Materials Science and Polymer Chemistry

The potential of this compound extends into the realm of materials science, particularly in the development of novel organic electronic materials.

Incorporation into Conjugated Polythiophenes for Electronic Applications

Polythiophenes are widely investigated for their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electronic properties of these polymers are highly dependent on their molecular structure, including the nature of the substituents on the thiophene ring. The dichlorinated thiophene core of this compound could influence the polymer's electronic energy levels and packing in the solid state, which are critical factors for device performance. The acetic acid group offers a site for modification to enhance solubility and processability, which are often challenges in the fabrication of high-performance organic electronic devices.

Development of Smart Materials Based on Thiophene Derivatives (e.g., chemosensors, responsive materials)

Thiophene-based molecules have shown great promise in the development of "smart" materials that respond to external stimuli. The acetic acid group of this compound could be functionalized with receptor units capable of binding to specific analytes, such as metal ions or small molecules. Upon binding, a change in the electronic properties of the thiophene system could lead to a detectable optical or electrical signal, forming the basis of a chemosensor.

Similarly, the incorporation of this compound into a polymer backbone could lead to materials that change their properties, such as color or conductivity, in response to changes in their environment, like pH or temperature.

Methodological Development in Analytical Chemistry

While direct applications in analytical chemistry are not prominently reported, derivatives of this compound could potentially be used in the development of new analytical methods. For example, its unique structure could be utilized to create novel stationary phases for chromatography or as a derivatizing agent to improve the detection of certain analytes. The development of specific analytical methods would likely be driven by the synthesis of new functional materials derived from this compound.

| Potential Analytical Application | Derivative/Modification | Principle |

| Chiral Stationary Phase | Chiral amine attached to the carboxylic acid | Enantioselective separation of racemic mixtures |

| Ion-Selective Electrode | Incorporation into a polymer membrane | Potentiometric detection of specific ions |

| Fluorescent Probe | Coupling with a fluorophore | Detection of analytes through fluorescence quenching or enhancement |

Use as a Reference Standard in Chromatographic Method Development and Validation

In analytical chemistry, the development of robust and reliable chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), is fundamental for the separation, identification, and quantification of chemical compounds. The validation of these methods ensures that they are accurate, precise, and reproducible. A key component of this validation process is the use of well-characterized reference standards.

This compound is suited for the role of a reference standard in the development and validation of analytical methods for related thiophene derivatives or as a non-commercial standard for proprietary process impurity tracking. Its utility as a reference standard stems from its stable, solid physical form and its distinct chemical structure, which allows for a clear and reproducible signal in various detection systems.

When developing an HPLC method, for instance, for a new synthetic pathway involving thiophene-based compounds, this compound could be used to:

Establish Method Specificity: By injecting the standard, analysts can confirm that the chromatographic peak for this compound does not interfere with the peaks of the analyte of interest or other impurities.

Determine Linearity and Range: A calibration curve can be generated by preparing a series of solutions of the standard at known concentrations. This establishes the concentration range over which the detector response is directly proportional to the analyte concentration.

Assess Accuracy and Precision: The accuracy of the method can be determined by spiking a sample matrix with a known amount of the standard and measuring the recovery. Precision is assessed by repeatedly analyzing the standard to determine the variability of the results.

Define Limits of Detection (LOD) and Quantitation (LOQ): The standard can be used to determine the lowest concentration of an analyte that can be reliably detected and quantified by the method.

The table below outlines the key parameters that would be evaluated during an HPLC method validation using this compound as a reference standard.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for the standard should be well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |

Development of Electrochemical Sensors for Related Thiophene Analytes

The field of electrochemical sensors is rapidly expanding, driven by the need for sensitive, selective, and real-time detection of various analytes. Thiophene and its derivatives are of particular interest in this area due to their ability to be electropolymerized, forming conductive polymer films. These polythiophene films can be modified and used as the sensing element in electrochemical sensors.

While this compound itself is not the target analyte for clinical purposes, its structure makes it a valuable tool in the development of electrochemical sensors for other, related thiophene analytes. Its potential utility in this context is twofold:

As a Monomer for Surface Modification: Although the chlorine atoms may affect polymerization, the thiophene ring could potentially be electropolymerized to form a poly(this compound) film on an electrode surface. The carboxylic acid groups on this polymer film would provide convenient handles for the covalent attachment of recognition elements, such as enzymes or antibodies, which would confer specificity for a target analyte.

As a Non-Polymerizable Model Compound: In the design of sensors for other thiophene derivatives, this compound could serve as a non-polymerizable analogue. This would be useful in distinguishing the electrochemical signal arising from the interaction of the target analyte with the sensor surface from any signal that might be generated by the electropolymerization of the analyte itself.

For example, in the development of a sensor for a specific thiophene-containing drug, researchers could use a polythiophene-modified electrode. The electrochemical response to the target drug could be compared to the response generated by this compound to ensure that the sensor is responding to the specific binding event and not to a non-specific electrochemical reaction of the thiophene ring.

The table below illustrates the hypothetical components of an electrochemical sensor where a derivative of this compound could be used to create the sensing interface.

| Sensor Component | Material/Compound | Function |

| Transducer | Glassy Carbon or Gold Electrode | Provides the conductive surface for electrochemical reactions. |

| Sensing Film | Electropolymerized film derived from a thiophene-3-acetic acid monomer | Creates a high-surface-area, conductive matrix with functional groups for immobilization. |

| Recognition Element | Enzyme (e.g., Horseradish Peroxidase) | Binds specifically to the target analyte. |

| Cross-linking Agent | EDC/NHS chemistry | Covalently attaches the recognition element to the carboxylic acid groups of the polymer film. |

| Target Analyte | A related thiophene-based molecule (e.g., a pharmaceutical or environmental pollutant) | The substance to be detected and quantified. |

Analytical Methodologies for Purity, Quantification, and Process Monitoring of 2 2,5 Dichlorothiophen 3 Yl Acetic Acid

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone of purity assessment for 2-(2,5-dichlorothiophen-3-yl)acetic acid, providing the means to separate the main compound from synthesis-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Synthesis Monitoring

High-Performance Liquid Chromatography (HPLC) is the principal technique for monitoring the progress of synthesis, assessing the purity of the final product, and quantifying the active substance. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed and validated according to International Conference on Harmonisation (ICH) guidelines. jchr.orgijper.org

The development of such a method involves a systematic approach to optimize separation conditions. For a compound like this compound, a C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for retaining and separating a range of organic molecules. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netpensoft.net The pH of the aqueous phase is a critical parameter; for an acidic compound, maintaining a pH well below its pKa (e.g., pH 2.5-3.0) suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape. researchgate.netpensoft.net Detection is typically performed using a UV detector, set at a wavelength where the thiophene (B33073) chromophore exhibits strong absorbance, often in the range of 230-280 nm. researchgate.netacs.org

Validation of the method ensures its reliability for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. jchr.orgijper.org

Table 1: Typical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.05M Potassium Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Table 2: Representative HPLC Method Validation Data

| Validation Parameter | Result |

| Linearity (Range) | 5 - 150 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Specificity | No interference from placebo or degradation products |

Gas Chromatography (GC) for Volatile Impurities or Derivatized Forms

Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile substances. It is particularly useful for identifying and quantifying residual solvents from the synthesis process and for detecting volatile organic impurities. labcompare.com Due to the low volatility and high polarity of the carboxylic acid group, direct GC analysis of this compound is challenging. colostate.edu

Therefore, analysis of the compound itself or non-volatile impurities by GC typically requires a derivatization step to convert the polar carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. lmaleidykla.ltresearchgate.net Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. sigmaaldrich.com This process replaces the active hydrogen on the carboxylic acid with a non-polar group, making the molecule suitable for GC analysis. lmaleidykla.ltresearchgate.net

For the analysis of volatile impurities, such as residual solvents (e.g., acetone, ethyl acetate, dichloromethane), headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the preferred method. shimadzu-webapp.eu This technique avoids the injection of the non-volatile active pharmaceutical ingredient (API) into the GC system, thereby preventing column contamination and matrix interference. chromatographyonline.com

Spectrophotometric and Electrochemical Quantification Methods

Beyond chromatography, other rapid and reliable methods are employed for the quantification of this compound, particularly for concentration determination in solutions and for assessing acid content.

UV-Vis Spectrophotometry for Concentration Determination in Solution

UV-Vis spectrophotometry is a straightforward and cost-effective method for determining the concentration of a substance in solution, provided it contains a chromophore that absorbs light in the ultraviolet or visible range. The dichlorothiophene ring system in this compound acts as a chromophore, exhibiting characteristic absorption in the UV region. nii.ac.jprsc.org

To quantify the compound, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The λmax for similar thiophene derivatives is often found in the 230-280 nm range. researchgate.netekb.eg The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 3: Example Data for a UV-Vis Spectrophotometry Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax (240 nm) |

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.455 |

| 20 | 0.608 |

| 25 | 0.759 |

Potentiometric Titration for Acid Content Determination

Potentiometric titration is a classic and highly accurate electrochemical method used to determine the total acid content or purity of this compound. mit.edu This technique involves titrating a solution of the acid with a standardized strong base, such as sodium hydroxide (B78521) (NaOH), while monitoring the potential difference (pH) with a pH meter. fsu.edu

A plot of pH versus the volume of titrant added generates a titration curve. The equivalence point, where the moles of base added are stoichiometrically equal to the moles of acid initially present, is identified by a sharp inflection in the curve. fsu.edu For more precise determination, the first or second derivative of the titration curve can be plotted, where the equivalence point corresponds to a maximum or a zero crossing, respectively. fsu.edu This method provides a direct measure of the amount of titratable acid, which is used to calculate the purity or assay of the compound.

Table 4: Representative Potentiometric Titration Data

| Volume of 0.1 M NaOH (mL) | Measured pH |

| 0.00 | 2.85 |

| 5.00 | 3.50 |

| 9.00 | 4.52 |

| 9.80 | 5.51 |

| 10.00 | 7.10 (Equivalence Point) |

| 10.20 | 8.68 |

| 11.00 | 9.85 |

| 15.00 | 11.05 |

Advanced Hyphenated Techniques for Trace Analysis and Impurity Profiling

For comprehensive impurity profiling, especially for the detection and identification of unknown impurities at trace levels, advanced hyphenated techniques are indispensable. ijprajournal.com These methods combine the powerful separation capabilities of chromatography with the definitive identification power of spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern pharmaceutical analysis for impurity profiling. resolvemass.cachimia.ch It couples an HPLC system with a mass spectrometer. As compounds elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and detected by the MS. This provides not only retention time data but also the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling the confident identification of process-related impurities and degradation products. synthinkchemicals.comnih.gov